(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is an organic molecule characterized by the presence of a phenylpiperazine moiety and a piperidinylsulfonylphenyl group. It is known for its applications in medicinal chemistry, where it often serves as a pharmacophore in the design of drugs targeting the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process:
Step 1: : Formation of 4-Phenylpiperazin-1-yl through a condensation reaction of phenylamine with piperazine under acidic conditions.
Step 2: : Synthesis of 4-(piperidin-1-ylsulfonyl)phenyl through a sulfonation reaction followed by substitution with piperidine.
Step 3: : Coupling of the two intermediates via a carbonyl insertion reaction using appropriate reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial synthesis might streamline these steps by optimizing reaction conditions, such as using catalysts or advanced separation techniques to improve yield and purity. High-throughput automated processes are commonly employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically forming sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: : Substitution at the aromatic rings or the nitrogen atoms is common, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide for sulfone formation.
Reducing Agents: : Like sodium borohydride for reduction to alcohols.
Substitution Reagents: : Halogenating agents like chlorine or nucleophiles like amines.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Results in alcohol derivatives.
Substitution: : Can yield a variety of substituted phenyl derivatives depending on the specific reagents used.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a ligand in receptor binding studies, particularly in neuroreceptor research.
Medicine: : Explored for its potential therapeutic effects on neurological disorders like anxiety and schizophrenia.
Industry: : Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist depending on the specific receptor subtype, influencing the signaling pathways and molecular targets involved in neuronal communication.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(4-(pyridin-1-ylsulfonyl)phenyl)methanone
(4-Benzylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
What sets (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone apart is its specific combination of the phenylpiperazine and piperidinylsulfonylphenyl groups, which confer unique binding affinities and pharmacokinetic properties compared to other similar compounds. These structural features contribute to its distinct mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJZNOQLCSHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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